3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide: is a synthetic organic compound with potential applications in various fields of research and industry. It is characterized by the presence of three ethoxy groups and a methoxyphenylmethyl group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-triethoxybenzoic acid and 2-methoxybenzylamine.
Amidation Reaction: The 3,4,5-triethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This acid chloride is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)
Reduction: LiAlH₄, NaBH₄, dry ether
Substitution: NaH, alkyl halides, DMF (dimethylformamide)
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Agriculture: The compound can be used in the development of agrochemicals to enhance crop protection and yield.
Cosmetics: It can be incorporated into cosmetic formulations for its potential antioxidant and anti-aging properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
- 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
- 3,4,5-triethoxy-N-(2-methoxyphenyl)benzamide
- 3,4,5-triethoxy-N-(2-methoxybenzyl)benzamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethoxy vs. methoxy groups) can significantly impact the compound’s chemical properties and reactivity.
- Biological Activity: Variations in the substituents can lead to differences in biological activity, making each compound unique in its potential applications.
- Chemical Reactivity: The different functional groups can influence the compound’s reactivity in various chemical reactions, affecting its suitability for specific applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(23)22-14-15-10-8-9-11-17(15)24-4/h8-13H,5-7,14H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLJRNIQZVBRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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